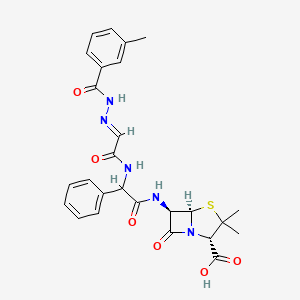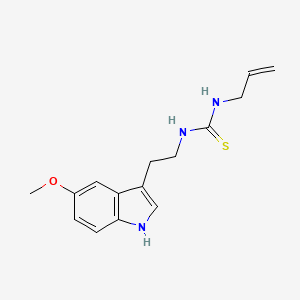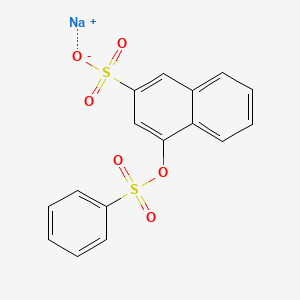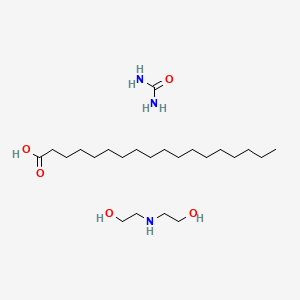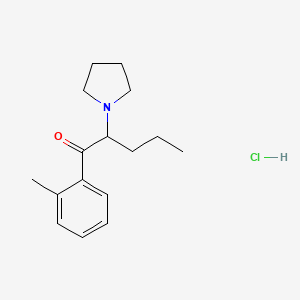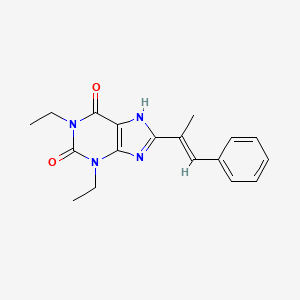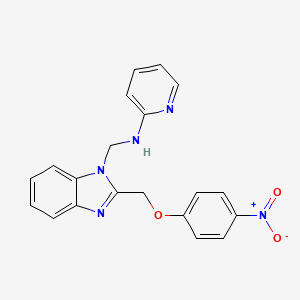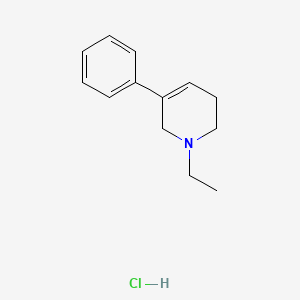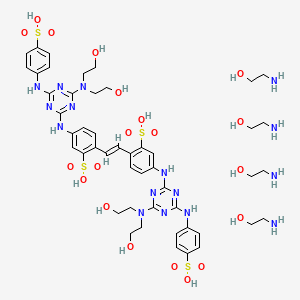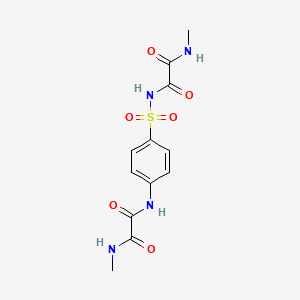
Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-methoxyphenyl)-, perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-methoxyphenyl)-, perchlorate is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes a pyridinium core substituted with aminoethyl, diphenyl, and methoxyphenyl groups, makes it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-methoxyphenyl)-, perchlorate typically involves the quaternization of pyridine derivatives. One common method includes the reaction of 2,6-diphenyl-4-(4-methoxyphenyl)pyridine with 2-aminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-methoxyphenyl)-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium salts.
科学的研究の応用
Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-methoxyphenyl)-, perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-methoxyphenyl)-, perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial cell membranes can disrupt their integrity, contributing to its antimicrobial properties.
類似化合物との比較
Similar Compounds
- Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-hydroxyphenyl)-, perchlorate
- Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-chlorophenyl)-, perchlorate
Uniqueness
Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-methoxyphenyl)-, perchlorate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
特性
CAS番号 |
89141-69-5 |
|---|---|
分子式 |
C26H25ClN2O5 |
分子量 |
480.9 g/mol |
IUPAC名 |
2-[4-(4-methoxyphenyl)-2,6-diphenylpyridin-1-ium-1-yl]ethanamine;perchlorate |
InChI |
InChI=1S/C26H25N2O.ClHO4/c1-29-24-14-12-20(13-15-24)23-18-25(21-8-4-2-5-9-21)28(17-16-27)26(19-23)22-10-6-3-7-11-22;2-1(3,4)5/h2-15,18-19H,16-17,27H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
KPMDQCLAGGELGE-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCN)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


